2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring an imidazo[1,2-c]quinazolinone core substituted with a propan-2-yl group at position 2 and a sulfanyl-acetamide moiety at position 3. Its molecular formula is C₂₅H₂₅N₅O₂S, with a molecular weight of 483.56 g/mol (calculated based on structural analogs in ).
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)20-22(29)27-21(26-20)17-10-6-7-11-18(17)25-23(27)30-14-19(28)24-13-12-16-8-4-3-5-9-16/h3-11,15,20H,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIPXQSJUZBWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Nitrophenylimidazole Derivatives
A three-step synthesis starting from benzil (1,2-diphenylethanedione) is described in recent literature. Benzil reacts with 2-nitrobenzaldehyde derivatives under acidic conditions to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. Subsequent reduction of the nitro group using stannous chloride (SnCl₂) in ethanol yields the corresponding 2-(2-aminophenyl)imidazole intermediate. Cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide generates the imidazo[1,2-c]quinazoline-5(6H)-thione core. This method achieves moderate yields (60–75%) and avoids expensive catalysts, making it scalable for industrial applications.
Cyanogen Bromide-Mediated Cyclization
An alternative method from patent literature involves reacting N-(6-amino-3-bromo-2-methylbenzyl)-alanine ethyl ester with cyanogen bromide (BrCN) in ethanol. This one-pot reaction forms the imidazoquinazolinone ring system via intramolecular cyclization, with the bromine atom at position 7 serving as a handle for further functionalization. While this approach is efficient (80–85% yield), it requires careful temperature control (0–5°C) to prevent racemization when synthesizing enantiomerically pure intermediates.
Sulfanyl-Acetamide Side Chain Installation
The sulfanyl-acetamide moiety is incorporated through sequential thioether formation and amide coupling:
Thioether Linkage via Nucleophilic Substitution
The thione group at position 5 undergoes alkylation with chloroacetyl chloride in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine. This reaction produces 2-chloroacetylthio-imidazoquinazoline, which is subsequently treated with 2-phenylethylamine in dichloromethane (DCM) to form the final acetamide. Key parameters include:
Alternative Route Using Thiourea Intermediates
A patent-disclosed method involves reacting the thione intermediate with 2-phenylethyl isocyanate in the presence of SnCl₂. This one-step process forms the acetamide bond directly, albeit with lower yield (55–60%) due to competing side reactions.
Optimization and Scalability Challenges
Solvent and Catalyst Selection
- Cyclization Step : Ethanol outperforms DMF or acetonitrile in minimizing byproducts.
- Alkylation : DMF enhances reaction rates but requires strict anhydrous conditions to prevent hydrolysis.
- Catalysts : SnCl₂ is critical for nitro group reduction but must be neutralized post-reaction to avoid decomposition.
Purification Strategies
- Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%) but reduces overall yield by 10–15%.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with other imidazoquinazolinone and sulfanyl-acetamide derivatives. Key analogs include:
Key Observations :
- The target compound’s phenylethyl group enhances lipophilicity compared to the methylphenyl or isopropylphenyl groups in analogs .
- Replacement of the acetamide chain with a butanamide () increases molecular weight and may alter binding kinetics .
Pharmacological and Physicochemical Comparison
2.2.1. Pharmacological Activity
While direct data for the target compound are unavailable, structurally related molecules demonstrate diverse bioactivities:
Insights :
- The sulfanyl-acetamide scaffold is versatile, with substituents dictating target specificity. For example, chlorophenyl groups (8t) enhance LOX inhibition, while ethoxy groups (8u) favor carbohydrate enzyme interactions .
2.2.2. Physicochemical Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
